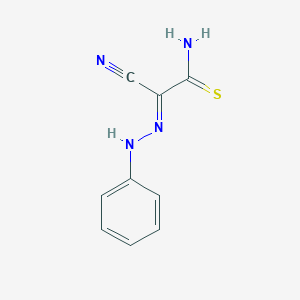
2-Cyano-2-(phenyl-hydrazono)-thioacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-(phenyl-hydrazono)-thioacetamide, also known as CPTH, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
2-Cyano-2-(phenyl-hydrazono)-thioacetamide inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. By inhibiting HDAC activity, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene expression. This, in turn, leads to the induction of apoptosis in cancer cells.
2-Cyano-2-(phenyl-hydrazono)-thioacetamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral products, and oxidative stress. By inhibiting the activity of NF-κB, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide reduces the production of pro-inflammatory cytokines and promotes an anti-inflammatory response.
Biochemical and Physiological Effects:
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide induces apoptosis by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide also inhibits the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).
In immune cells, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). 2-Cyano-2-(phenyl-hydrazono)-thioacetamide also reduces the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-2-(phenyl-hydrazono)-thioacetamide is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new therapeutics.
However, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare stock solutions. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide also has low bioavailability and a short half-life in vivo, which can limit its effectiveness in animal models.
Orientations Futures
There are several future directions for research on 2-Cyano-2-(phenyl-hydrazono)-thioacetamide. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and half-life in vivo. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its antiviral activity against HIV and HCV.
Méthodes De Synthèse
The synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide involves the reaction of thioacetamide with phenylhydrazine and cyanogen bromide. The reaction yields a yellow crystalline solid that is further purified by recrystallization. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Applications De Recherche Scientifique
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs) and inducing apoptosis in cancer cells. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has also been found to have anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines. Additionally, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
Numéro CAS |
1733-04-6 |
|---|---|
Nom du produit |
2-Cyano-2-(phenyl-hydrazono)-thioacetamide |
Formule moléculaire |
C9H8N4S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
(1E)-2-amino-N-anilino-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H8N4S/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14)/b13-8+ |
Clé InChI |
XUOXEDOPLLUZBF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C(\C#N)/C(=S)N |
SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
Solubilité |
20.9 [ug/mL] |
Synonymes |
2-cyano-2-(phenylhydrazono)ethanethioamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



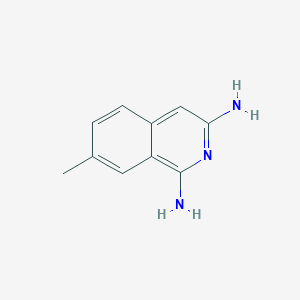
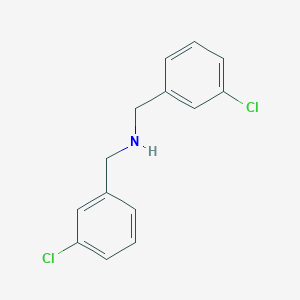
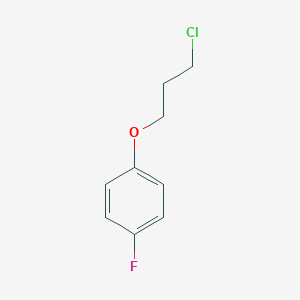
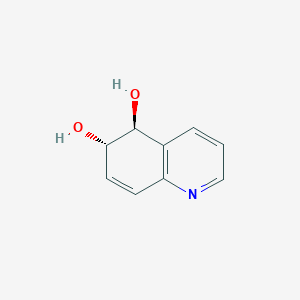
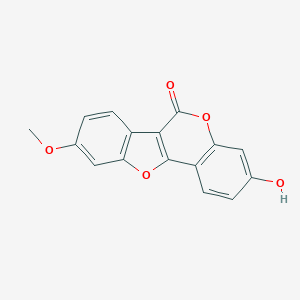
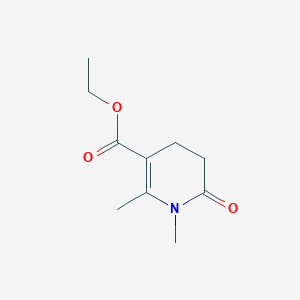
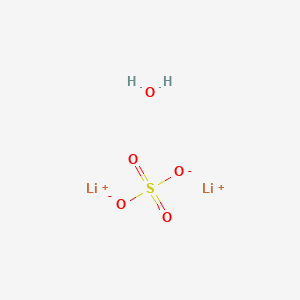

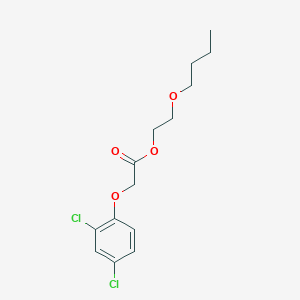
![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
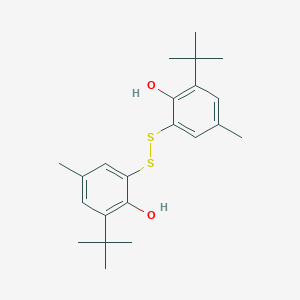
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
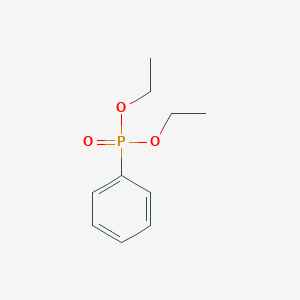
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)